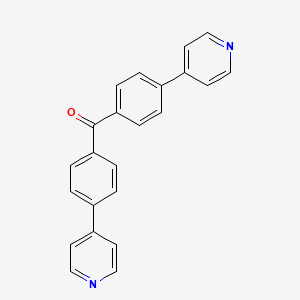
Bis(4-(pyridin-4-yl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(4-(pyridin-4-yl)phenyl)methanone: is an organic compound with the molecular formula C23H16N2O. It is known for its unique structure, which includes two pyridine rings attached to a central benzophenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(pyridin-4-yl)phenyl)methanone typically involves the reaction of 4-bromopyridine with benzophenone in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(4-(pyridin-4-yl)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-(pyridin-4-yl)phenyl)methanone is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and coordination polymers .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of antimicrobial and anticancer agents .
Industry: The compound is used in the production of advanced materials, including luminescent materials and organic light-emitting diodes (OLEDs). Its unique structure allows for the development of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of Bis(4-(pyridin-4-yl)phenyl)methanone in biological systems involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, forming complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-(pyridin-3-yl)phenyl)methanone
- Bis(4-(pyridin-2-yl)phenyl)methanone
- Bis(4-(phenyl)pyridin-4-yl)methanone
Comparison: Bis(4-(pyridin-4-yl)phenyl)methanone is unique due to the position of the pyridine rings, which influences its reactivity and coordination properties. Compared to its analogs, it exhibits distinct electronic and steric effects, making it more suitable for specific applications in materials science and medicinal chemistry .
Eigenschaften
Molekularformel |
C23H16N2O |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
bis(4-pyridin-4-ylphenyl)methanone |
InChI |
InChI=1S/C23H16N2O/c26-23(21-5-1-17(2-6-21)19-9-13-24-14-10-19)22-7-3-18(4-8-22)20-11-15-25-16-12-20/h1-16H |
InChI-Schlüssel |
KEYIVDQFAOTNFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(=O)C3=CC=C(C=C3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-[2-(trifluoromethyl)benzimidazol-1-yl]ethanone](/img/structure/B13749341.png)

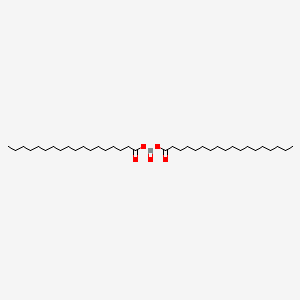



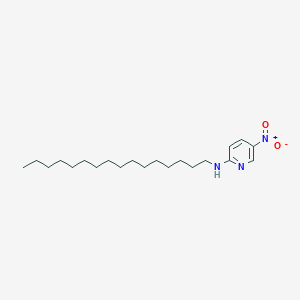


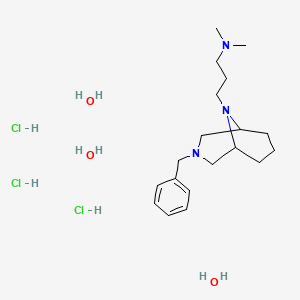
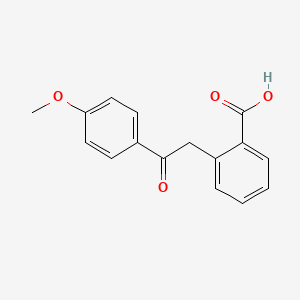
![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]benzaldehyde](/img/structure/B13749399.png)


